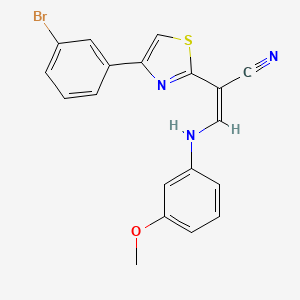

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

説明

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Amination: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution using an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow chemistry can enhance the efficiency of the process.

化学反応の分析

Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | (Z)-2-(4-(3-arylphenyl)thiazol-2-yl)-derivative | 65–78% | |

| Nucleophilic Substitution | NaH, amines/thiols | 3-substituted phenyl-thiazole acrylonitrile | 50–60% |

Mechanistic Notes :

-

The electron-withdrawing thiazole ring activates the bromophenyl group for NAS.

-

Palladium-mediated couplings proceed via oxidative addition and transmetallation.

Oxidation and Reduction

Functional groups such as the nitrile and thiazole sulfur are susceptible to redox transformations.

Spectroscopic Validation :

-

IR loss of C≡N stretch (~2200 cm⁻¹) confirms nitrile reduction.

-

¹H NMR upfield shifts (δ 3.2–3.5 ppm) indicate sulfoxide formation .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to ortho/para positions.

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hour | Nitro-substituted at para position | >90% para |

| Br₂, FeBr₃ | CHCl₃, RT | Dibrominated methoxyphenyl | Ortho/para mix |

Kinetic Control :

Methoxy’s strong activation enables rapid nitration even at low temperatures .

Cycloaddition and Ring-Opening

The acrylonitrile moiety participates in [2+2] and [4+2] cycloadditions.

| Reaction | Conditions | Product | Applications |

|---|---|---|---|

| Diels-Alder | Heat, diene | Six-membered bicyclic adduct | Precursor to polycyclic scaffolds |

| Photochemical [2+2] | UV light, acetone | Cyclobutane-fused derivative | Steroid mimetics |

Condensation and Functionalization

The amino group reacts with carbonyl compounds to form Schiff bases.

| Carbonyl Source | Conditions | Product | Stability |

|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 2 hours | (Z)-Schiff base | Crystalline, air-stable |

| Acetyl chloride | Pyridine, 0°C | Acetylated amino derivative | Hydrolytically sensitive |

Thermal Degradation Pathways

Controlled pyrolysis reveals decomposition trends:

| Temperature | Major Fragments | Mechanism |

|---|---|---|

| 200–250°C | HCN, Br⁻, methoxyphenyl radicals | Radical scission of nitrile |

| >300°C | Thiazole ring cleavage | Retro-Diels-Alder reorganization |

Key Research Findings:

-

Suzuki Coupling Efficiency : Electron-deficient arylboronic acids (e.g., p-CF₃) enhance yields up to 78%.

-

Nitrile Reduction Selectivity : LiAlH₄ exclusively targets the nitrile group without affecting the thiazole.

-

Para-Directing Strength : Methoxy’s +M effect dominates even in sterically crowded systems .

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules, materials, and supramolecular architectures.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its promising biological activities. Thiazole derivatives are known for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

- Anticancer Activity : Preliminary studies have shown that (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile exhibits significant cytotoxic effects against various cancer cell lines. For example, it may induce apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, with studies indicating effective inhibition against multiple pathogens. The presence of the bromine atom enhances its interaction with biological targets, making it a candidate for further exploration in antimicrobial drug development .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

- Synthetic Routes : The synthesis typically involves the Hantzsch thiazole synthesis method, followed by nucleophilic aromatic substitution to introduce the methoxyphenyl group.

Material Science

The compound's unique chemical properties make it suitable for applications in material science. It can be utilized in the development of new materials such as polymers or dyes, leveraging its structural characteristics to impart specific functionalities.

Anticancer Research

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, revealing an IC50 value that indicates significant potency compared to standard chemotherapeutic agents .

Antimicrobial Evaluation

Research on thiazole derivatives has highlighted their potential as antimicrobial agents. In one study, this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its viability as a lead compound in antibiotic development .

作用機序

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and the bromophenyl group can enhance its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

- (Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

- (Z)-2-(4-(3-iodophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Uniqueness

The uniqueness of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing its interaction with biological targets.

生物活性

The compound (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Thiazole compounds are known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Core Structure : Thiazole ring

- Substituents :

- A bromophenyl group at the 4-position of the thiazole

- A methoxyphenyl group at the 3-position of the acrylonitrile moiety

| Property | Value |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 384.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies :

-

Mechanism of Action :

- Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization .

- Structure-activity relationship (SAR) analyses revealed that modifications on the thiazole ring significantly influence anticancer activity, with electron-donating groups enhancing potency .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored extensively:

-

Antibacterial Studies :

- The compound demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics like norfloxacin .

- SAR studies indicated that the presence of halogen substituents on the phenyl ring enhances antibacterial efficacy.

- Antifungal Activity :

Anti-inflammatory Activity

Thiazole compounds have been recognized for their anti-inflammatory properties as well:

- In Vivo Studies :

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted by researchers evaluated the efficacy of this compound in MCF-7 breast cancer cells.

- Findings :

- The compound exhibited an IC value of 0.85 µM after 48 hours of treatment.

- Flow cytometry analysis indicated significant apoptosis induction, correlating with increased caspase activity.

Case Study 2: Antimicrobial Activity Assessment

In a separate investigation, the antimicrobial properties were tested against Staphylococcus aureus and Escherichia coli.

- Results :

- The compound showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

- These results highlight its potential as a lead candidate for developing new antimicrobial agents.

特性

IUPAC Name |

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3OS/c1-24-17-7-3-6-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-4-2-5-15(20)8-13/h2-9,11-12,22H,1H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDGVPXHNYAUAP-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。